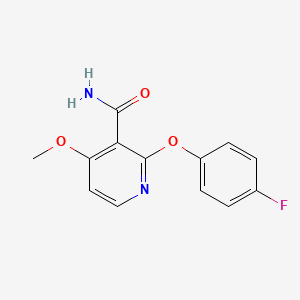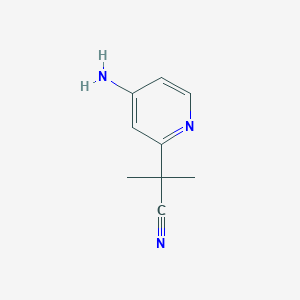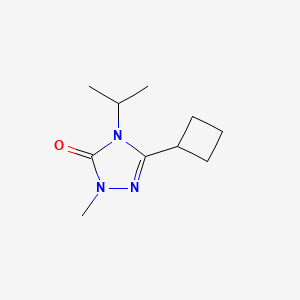
2-(4-Fluorophenoxy)-4-methoxypyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Fluorophenoxy)-4-methoxypyridine-3-carboxamide is a chemical compound that belongs to the class of pyridine carboxamides It is characterized by the presence of a fluorophenoxy group and a methoxy group attached to a pyridine ring
准备方法
The synthesis of 2-(4-Fluorophenoxy)-4-methoxypyridine-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Fluorophenoxy Intermediate: The synthesis begins with the preparation of 4-fluorophenol, which is then reacted with a suitable halogenated pyridine derivative under basic conditions to form the fluorophenoxy intermediate.
Methoxylation: The intermediate is then subjected to methoxylation using a methoxy reagent such as dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.
Carboxamidation: The final step involves the introduction of the carboxamide group. This can be achieved by reacting the methoxylated intermediate with an appropriate amine or amide source under suitable conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance scalability.
化学反应分析
2-(4-Fluorophenoxy)-4-methoxypyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The fluorophenoxy and methoxy groups can participate in nucleophilic substitution reactions. Common reagents for these reactions include sodium hydride and alkyl halides.
Coupling Reactions: The compound can undergo coupling reactions such as Suzuki-Miyaura coupling, using palladium catalysts and boronic acids to form biaryl derivatives.
科学研究应用
2-(4-Fluorophenoxy)-4-methoxypyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Materials Science: It is explored for its use in the development of advanced materials, such as organic semiconductors and liquid crystals.
Chemical Synthesis: The compound serves as a building block in the synthesis of more complex molecules for various research purposes.
作用机制
The mechanism of action of 2-(4-Fluorophenoxy)-4-methoxypyridine-3-carboxamide involves its interaction with specific molecular targets. The fluorophenoxy group enhances its binding affinity to certain enzymes or receptors, while the methoxy group may influence its pharmacokinetic properties. The compound can modulate biological pathways by inhibiting or activating specific proteins, leading to desired therapeutic effects.
相似化合物的比较
2-(4-Fluorophenoxy)-4-methoxypyridine-3-carboxamide can be compared with similar compounds such as:
2-(4-Chlorophenoxy)-4-methoxypyridine-3-carboxamide: This compound has a chlorine atom instead of a fluorine atom, which may result in different biological activities and chemical reactivity.
2-(4-Fluorophenoxy)-4-hydroxypyridine-3-carboxamide: The presence of a hydroxyl group instead of a methoxy group can alter the compound’s solubility and interaction with biological targets.
2-(4-Fluorophenoxy)-4-methoxypyridine-3-carboxylic acid: The carboxylic acid derivative may have different pharmacokinetic properties and can be used as a precursor for further chemical modifications.
属性
IUPAC Name |
2-(4-fluorophenoxy)-4-methoxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3/c1-18-10-6-7-16-13(11(10)12(15)17)19-9-4-2-8(14)3-5-9/h2-7H,1H3,(H2,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAXLOVTUBXRQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC=C1)OC2=CC=C(C=C2)F)C(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[2-(2-Thienyl)-1,3-thiazol-5-yl]isoxazole](/img/structure/B2394863.png)


![N-(2,5-dimethoxyphenyl)-2-({8-fluoro-5H-pyrimido[5,4-b]indol-4-yl}sulfanyl)acetamide](/img/structure/B2394870.png)

![6-Chloro-N-[1-(2-phenylethyl)piperidin-4-yl]pyridine-2-carboxamide](/img/structure/B2394872.png)


![3-chloro-6-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2394879.png)
![N,N-dimethyl-2-[(3-methylpyridin-2-yl)oxy]cyclopentan-1-amine](/img/structure/B2394880.png)

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2394882.png)

